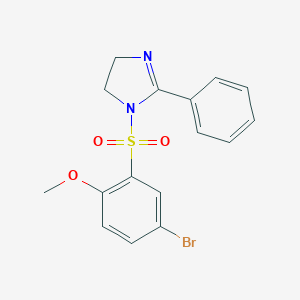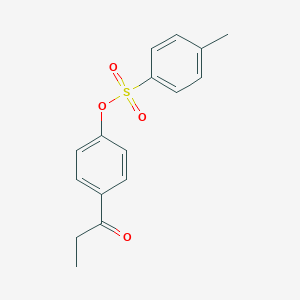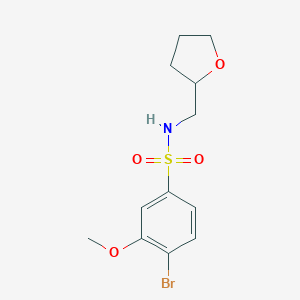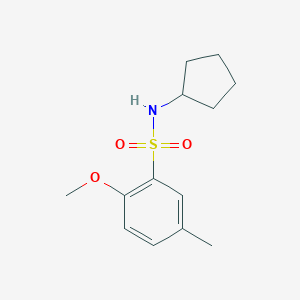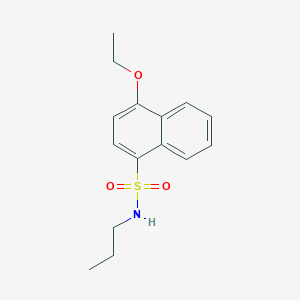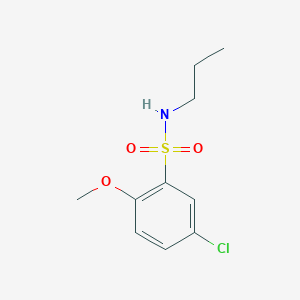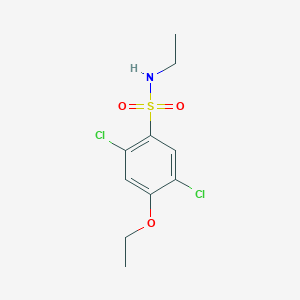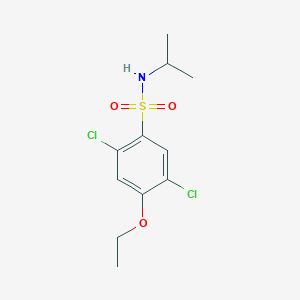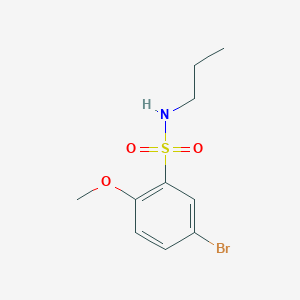
1-Oxo-1-(p-tolyl)propan-2-yl nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-1-(p-tolyl)propan-2-yl nicotinate, also known as OTBN, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of nicotinic acid and has been shown to have a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-Oxo-1-(p-tolyl)propan-2-yl nicotinate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. This compound has been shown to have a high affinity for metal ions, which may contribute to its biological activity.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune function. This compound has also been shown to have antioxidant properties and may have potential therapeutic applications for the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-Oxo-1-(p-tolyl)propan-2-yl nicotinate in lab experiments is its high solubility in a variety of solvents, which makes it easy to work with. However, this compound can be difficult to synthesize and purify, which can limit its use in certain applications.
Future Directions
There are many potential future directions for research on 1-Oxo-1-(p-tolyl)propan-2-yl nicotinate, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications, and the investigation of its mechanism of action at the molecular level. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and to determine its potential as a diagnostic or therapeutic agent.
Synthesis Methods
1-Oxo-1-(p-tolyl)propan-2-yl nicotinate can be synthesized through a multistep process that involves the reaction of nicotinic acid with p-tolylmagnesium bromide, followed by the addition of acetyl chloride and subsequent dehydration. The final product is obtained through recrystallization from ethanol.
Scientific Research Applications
1-Oxo-1-(p-tolyl)propan-2-yl nicotinate has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions, as a catalyst for organic reactions, and as a potential therapeutic agent for the treatment of cancer and other diseases.
properties
IUPAC Name |
[1-(4-methylphenyl)-1-oxopropan-2-yl] pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11-5-7-13(8-6-11)15(18)12(2)20-16(19)14-4-3-9-17-10-14/h3-10,12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYAPJOEDDFVHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Oxo-4-[2-(trifluoromethyl)anilino]butanoic acid](/img/structure/B500423.png)
![2-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B500424.png)
